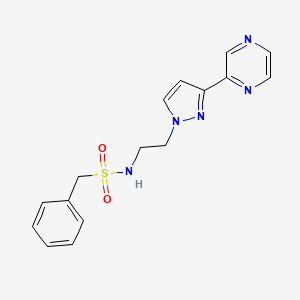

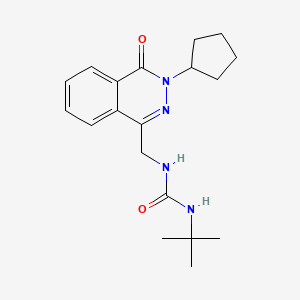

![molecular formula C13H18N2O4 B2717399 6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid CAS No. 1423471-60-6](/img/structure/B2717399.png)

6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

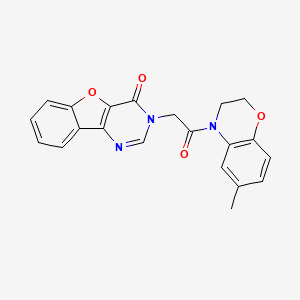

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound includes a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a carboxylic acid group, and a tert-butoxycarbonyl protected amine group . The exact InChI code and molecular weight can be found in the references .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Electrophilic Building Blocks : Zimmermann and Seebach (1987) explored the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs), employing acetals derived from carboxylic acids like tert-butyl dioxolanones and oxazolidinones. These compounds serve as key intermediates in the synthesis of chiral derivatives of pyruvic acid and 3-oxo-butanoic acid (Zimmermann & Seebach, 1987).

Intermediates in Antibacterial Agents Synthesis : Egawa et al. (1984) synthesized various compounds, including those with amino- and hydroxy-substituted cyclic amino groups, which showed significant antibacterial activity. These compounds were derived from carboxylic acids similar to 6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid (Egawa et al., 1984).

Electrocatalytic Carboxylation : Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, a compound structurally similar to the one . This study highlights the potential for innovative synthetic approaches in creating pyridine-derived carboxylic acids (Feng et al., 2010).

Peptide Modification : Matt and Seebach (1998) developed methods to modify peptide backbones using residues like aminomalonate and (amino)(cyano)acetate, which are structurally related to the compound . Their work offers insights into how such compounds can be used in peptide chemistry (Matt & Seebach, 1998).

Quantitative Determination in Amino Acids and Peptides : Ehrlich-Rogozinski (1974) described a method for the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives. This research is relevant for understanding the analytical chemistry aspects of compounds like this compound (Ehrlich-Rogozinski, 1974).

Enantioselective Syntheses : Medina et al. (2000) reported on the enantioselective syntheses of amino acids with mesityl substitution, utilizing tert-butyloxycarbonyl as a protecting group. This demonstrates the compound's utility in synthesizing specialized amino acids (Medina et al., 2000).

Amino Acid-Based Polyacetylenes Synthesis : Gao, Sanda, and Masuda (2003) synthesized amino acid-derived acetylene monomers, including one with a tert-butoxycarbonyl group, which suggests potential applications in polymer science (Gao, Sanda, & Masuda, 2003).

Alkoxide Anion Triggered Group Migration : Xue and Silverman (2010) explored a base-generated alkoxide triggered tert-butyloxycarbonyl migration in a pyridine derivative, indicating the compound's potential in mechanistic and synthetic studies (Xue & Silverman, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-8-10(11(16)17)6-5-9(15-8)7-14-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPJTCCMWLTSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

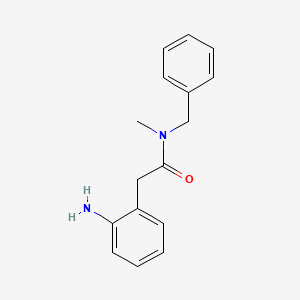

![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)

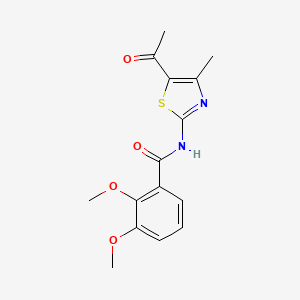

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)

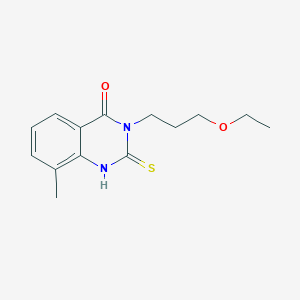

![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)